molecular formula C20H20N2O5S2 B2477226 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 896320-16-4

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2477226
CAS No.: 896320-16-4
M. Wt: 432.51
InChI Key: VPTHHOXNWZZPEO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide is a complex organic compound that features a combination of furan, thiophene, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their sulfonylation and subsequent coupling with ethanediamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The sulfonyl and amide groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, leading to changes in cellular pathways. The sulfonyl and amide groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan and thiophene, such as:

  • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(3-phenylpropyl)ethanediamide
  • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-methylpropyl)ethanediamide

Uniqueness

What sets N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-17(16-8-4-12-27-16)29(25,26)18-9-5-13-28-18/h1-9,12-13,17H,10-11,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTHHOXNWZZPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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